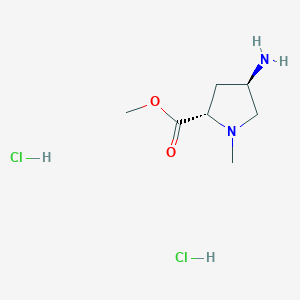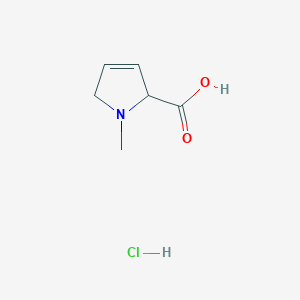
(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, also known as DPO-1, is a chemical compound that has been widely studied for its potential use as a selective inhibitor of the hERG potassium channel. This channel plays an important role in regulating the electrical activity of the heart, and inhibitors of this channel have been shown to have potential as anti-arrhythmic drugs. In
Scientific Research Applications
Therapeutic Applications
1,3,4-Oxadiazole derivatives have demonstrated a wide range of bioactivities, making them significant in the development of new medicinal agents. Their peculiar structural features facilitate effective binding with various enzymes and receptors in biological systems, thus eliciting an array of bioactivities. These compounds have been explored for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Material Science Applications
In addition to therapeutic applications, oxadiazole derivatives have been studied for their potential in material science, particularly in the development of plastic scintillators. These compounds, including variants of 1,3,4-oxadiazole, have been identified as luminescent activators and wavelength shifters in plastic scintillators, showing promise in maintaining or enhancing scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).
Drug Development and Research
The 1,3,4-oxadiazole core is noted for its structural significance in numerous bioactive molecules, contributing to the development of new drug candidates for treating various diseases. These compounds have been highlighted for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities, among others, underscoring the diversity of their pharmacological applications (Rana, Salahuddin, & Sahu, 2020).
properties
IUPAC Name |
[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O.ClH/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)14-15-9;/h1-3H,4,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLAIJXOJZVLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=NO2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)


![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)



![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)

